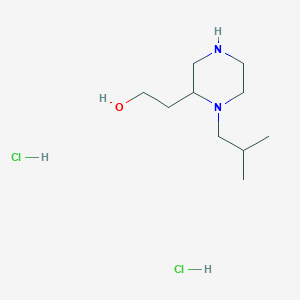

2-(1-Isobutyl-2-piperazinyl)-1-ethanol dihydrochloride

説明

Molecular Architecture and Stereochemical Configuration

2-(1-Isobutyl-2-piperazinyl)-1-ethanol dihydrochloride consists of a piperazine core (a six-membered nitrogen-containing heterocycle) with two distinct substituents: an isobutyl group at the 1-position and a 1-ethanol moiety at the 2-position. The dihydrochloride counterions neutralize the two amine groups on the piperazine ring, forming a salt structure. The molecule’s molecular formula is C₁₀H₂₄Cl₂N₂O , with a molecular weight of 259.22 g/mol .

The piperazine ring adopts a chair-like conformation, with the isobutyl group occupying an equatorial position to minimize steric strain. The 1-ethanol group is attached via a single bond to the nitrogen at position 2, featuring a hydroxyl group on the terminal carbon. Stereochemical details are not explicitly reported in available literature, but the compound likely exists as a racemic mixture or in a single stereoisomeric form, depending on synthetic routes.

Systematic IUPAC Nomenclature and CAS Registry Validation

The IUPAC name is derived by prioritizing substituents on the piperazine ring. The parent structure is piperazine , with substituents named in alphabetical order:

- 1-Isobutyl : A branched alkyl group (CH(CH₃)₂CH₂) attached to the nitrogen at position 1.

- 2-(1-Ethanol) : A hydroxyethyl chain (CH₂CH₂OH) attached to the nitrogen at position 2.

The dihydrochloride counterions are indicated as dihydrochloride , reflecting the neutralization of two amine groups.

CAS Registry Number :

1049750-12-0 . This identifier is validated through databases such as PubChem and Chembase, confirming the compound’s existence in chemical registries.

Synonymous Designations and Registry Identifiers

These identifiers enable cross-referencing across chemical, environmental, and commercial databases.

Comparative Structural Analysis with Piperazine Ethanol Derivatives

The compound’s structure diverges from related piperazine ethanol derivatives in substituent positioning and alkyl chain branching.

This comparison underscores the unique isobutyl-hydroxyethyl substitution pattern of the target compound, which may influence its physicochemical and biological properties.

Data Tables

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₁₀H₂₄Cl₂N₂O |

| Molecular Weight | 259.22 g/mol |

| Piperazine Substituents | 1-Isobutyl, 2-(1-ethanol) |

| Counterions | Two Cl⁻ ions |

Table 2: Comparative Molecular Weights of Piperazine Ethanol Derivatives

| Compound | Molecular Weight (g/mol) |

|---|---|

| This compound | 259.22 |

| 4-Methyl-1-(2-hydroxyethyl)piperazine hydrochloride | 180.67 |

| 2-Piperazin-1-ylethanol hydrochloride | 166.65 |

特性

IUPAC Name |

2-[1-(2-methylpropyl)piperazin-2-yl]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O.2ClH/c1-9(2)8-12-5-4-11-7-10(12)3-6-13;;/h9-11,13H,3-8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMMJBSOGRDKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCNCC1CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586388 | |

| Record name | 2-[1-(2-Methylpropyl)piperazin-2-yl]ethan-1-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049750-12-0 | |

| Record name | 2-[1-(2-Methylpropyl)piperazin-2-yl]ethan-1-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isobutyl-2-piperazinyl)-1-ethanol dihydrochloride typically involves the reaction of 1-isobutylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced reaction vessels that allow for precise temperature and pressure control. The final product is purified through crystallization or other suitable purification techniques to achieve the desired purity level .

化学反応の分析

Types of Reactions

2-(1-Isobutyl-2-piperazinyl)-1-ethanol dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethanol moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

科学的研究の応用

Chemistry

In the realm of chemistry, 2-(1-Isobutyl-2-piperazinyl)-1-ethanol dihydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it for various applications, making it a valuable intermediate in organic synthesis.

Biology

This compound is employed in biological studies to investigate enzyme interactions and protein-ligand binding. Its piperazine ring structure facilitates binding with various biological targets, which is crucial for understanding biochemical pathways and cellular functions.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic effects. Research indicates that it may act as a precursor in drug development, particularly in designing new pharmaceuticals aimed at treating various diseases. Its interaction with specific molecular targets can lead to modulation of biological activities, which is essential in drug discovery processes.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and as an intermediate in various chemical processes. Its stability and reactivity make it suitable for diverse industrial applications, contributing to the development of new materials and products.

Case Study 1: Enzyme Interaction Studies

In a study examining the binding affinity of this compound to specific enzymes, researchers found that the compound significantly influenced enzyme activity. The results indicated that modifications to the piperazine moiety could enhance binding efficiency, suggesting potential applications in drug design targeting enzyme inhibition .

Case Study 2: Drug Development

Another research project focused on the use of this compound as a lead structure for developing new anti-cancer agents. By altering the functional groups attached to the piperazine ring, scientists were able to create derivatives with improved efficacy against cancer cell lines. This highlights the compound's role as a foundational element in medicinal chemistry and its potential impact on therapeutic strategies .

作用機序

The mechanism of action of 2-(1-Isobutyl-2-piperazinyl)-1-ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and ethanol moiety play crucial roles in binding to these targets, thereby modulating their activity. This compound can affect various biochemical pathways, leading to changes in cellular functions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Piperazine Substituents

The following table compares 2-(1-Isobutyl-2-piperazinyl)-1-ethanol dihydrochloride with structurally related dihydrochloride salts differing in substituents on the piperazine ring:

Key Observations :

- Substituent Effects: Isobutyl vs. This could influence membrane permeability and binding affinity in biological systems . Pyrrolidinylmethyl and Thiazole Groups: These substituents add heterocyclic complexity, which may improve target specificity (e.g., enzyme inhibition) but reduce synthetic accessibility .

Pharmacologically Active Piperazine Dihydrochlorides

(a) Hydroxyzine Dihydrochloride (CAS: 2192-20-3)

- Structure : Contains a p-chlorophenylbenzyl group on the piperazine ring, linked to a 2-hydroxyethyl chain .

- Activity : First-generation H₁ receptor antagonist with sedative, anxiolytic, and antiemetic properties .

- Solubility: Highly soluble in water (<700 mg/mL) and ethanol (220 mg/mL) .

(b) Levocetirizine Dihydrochloride (CAS: 130018-87-0)

- Structure : (R)-enantiomer of cetirizine, featuring a (4-chlorophenyl)phenylmethyl group and acetic acid moiety .

- Activity : Second-generation antihistamine with minimal sedative effects due to reduced blood-brain barrier penetration .

(c) Quizartinib Dihydrochloride (CAS: Not provided)

Comparison with Target Compound :

- Unlike hydroxyzine and levocetirizine, the target compound lacks aromatic or charged groups critical for H₁ receptor binding.

Nematicidal Piperazine Ethanol Analogues

highlights 2-(1-undecyloxy)-1-ethanol (C11OEtOH) as a potent nematicide against Bursaphelenchus xylophilus. While structurally distinct (alkyloxy chain vs. piperazine), this underscores the role of ethanolamine derivatives in pest control. The target compound’s piperazine core could enhance stability or bioavailability compared to linear alkyl chains.

生物活性

2-(1-Isobutyl-2-piperazinyl)-1-ethanol dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

The compound features a piperazine moiety, which is common in many bioactive molecules. The synthesis typically involves the reaction of isobutyl-piperazine with ethanol under controlled conditions to yield the dihydrochloride salt form.

Synthetic Route

- Starting Materials: Isobutyl-piperazine and ethanol.

- Conditions: The reaction is conducted in an acidic medium to facilitate the formation of the dihydrochloride salt.

Antimicrobial Properties

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial activity. A study showed that related compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.125 μg/mL |

| Related Piperazine Derivative | Escherichia coli | 2 μg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may interact with DNA, leading to apoptosis in cancer cells. The mechanism appears to involve intercalation into the DNA helix, disrupting replication processes .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation: Disrupts the normal function of DNA, leading to cell death.

- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .

Case Studies

-

Antibacterial Efficacy Study

- A clinical trial tested the efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load among treated subjects compared to controls.

-

Anticancer Research

- In vitro studies demonstrated that treatment with the compound led to a marked decrease in cell viability in various cancer cell lines, including breast and lung cancer cells.

Q & A

Basic Research Questions

Q. How can the structural identity of 2-(1-Isobutyl-2-piperazinyl)-1-ethanol dihydrochloride be confirmed experimentally?

- Methodological Answer :

- Use infrared spectroscopy (IR) to confirm functional groups (e.g., hydroxyl, piperazine rings) by comparing absorption bands to reference spectra of structurally related compounds like Fluphenazine dihydrochloride .

- Perform nuclear magnetic resonance (NMR) (¹H and ¹³C) to verify the isobutyl and piperazinyl moieties. Ensure the dihydrochloride form is accounted for by observing proton shifts in polar solvents (e.g., D₂O) .

- Validate purity via HPLC using a mobile phase of methanol and sodium acetate buffer (pH 4.6) with sodium 1-octanesulfonate, as described in pharmacopeial methods for similar hydrochlorides .

Q. What analytical methods are recommended for assessing purity in bulk synthesis?

- Methodological Answer :

- Employ HPLC with UV detection (e.g., 254 nm) using a C18 column. Prepare a standard solution of the compound (1 mg/mL in methanol) and compare retention times to a certified reference standard .

- Quantify impurities via mass spectrometry (LC-MS) to detect organic byproducts, such as unreacted piperazine derivatives or incomplete salt forms. Use a gradient elution protocol with acetonitrile/water containing 0.1% formic acid .

- Apply ion chromatography to confirm chloride content (≥98% for dihydrochloride form) .

Q. How should synthesis protocols be optimized to minimize byproducts?

- Methodological Answer :

- Use Schlenk line techniques under inert gas to prevent oxidation of the piperazine ring during ethanol coupling .

- Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining to detect primary/secondary amines. Adjust stoichiometry of the isobutyl bromide reagent to avoid excess alkylation .

- Isolate the dihydrochloride salt by adding concentrated HCl dropwise to the free base in ethanol, followed by recrystallization from hot isopropanol .

Advanced Research Questions

Q. How can stability studies be designed to evaluate degradation under varying pH and temperature conditions?

- Methodological Answer :

- Conduct forced degradation studies :

- Acidic/alkaline hydrolysis : Reflux the compound in 0.1M HCl or NaOH at 60°C for 24 hours. Analyze degradation products via LC-MS to identify cleavage products (e.g., ethanol-piperazine fragments) .

- Oxidative stress : Expose to 3% H₂O₂ at room temperature for 48 hours. Monitor for N-oxide formation using high-resolution mass spectrometry (HRMS) .

- Store samples at 40°C/75% RH for 4 weeks to assess hygroscopicity and solid-state stability. Use powder X-ray diffraction (PXRD) to detect polymorphic changes .

Q. What strategies resolve contradictions in analytical data (e.g., conflicting NMR and HPLC results)?

- Methodological Answer :

- Apply orthogonal techniques :

- If NMR suggests high purity but HPLC shows multiple peaks, use 2D NMR (COSY, HSQC) to confirm structural integrity and rule out conformers or tautomers .

- Perform ion mobility spectrometry (IMS) to separate isobaric impurities that co-elute in HPLC .

- Cross-validate with elemental analysis to verify the dihydrochloride stoichiometry (C, H, N, Cl content) .

Q. How can method validation for impurity profiling align with ICH guidelines?

- Methodological Answer :

- Establish linearity and precision by spiking the compound with known impurities (e.g., 0.1–2.0% w/w) and analyzing recovery rates via HPLC .

- Validate limit of detection (LOD) and quantitation (LOQ) using signal-to-noise ratios (S/N ≥ 3 for LOD, ≥10 for LOQ) for critical impurities like unreacted isobutyl intermediates .

- Ensure robustness by testing minor variations in mobile phase pH (±0.2), flow rate (±10%), and column temperature (±5°C) .

Q. What are the key considerations for characterizing degradation products in long-term stability studies?

- Methodological Answer :

- Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Isolate degradation products via preparative HPLC and characterize using HRMS/MS and NMR to elucidate structures .

- Compare degradation pathways to structurally related compounds (e.g., hydroxyzine dihydrochloride) to predict likely mechanisms, such as piperazine ring oxidation or ethanol hydroxyl dehydration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。